(1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperidin-3-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperidin-3-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone
is a novel 1,2,4-triazole derivative . These derivatives are known for their promising anticancer properties . The compound is part of a series of 1,2,4-triazole derivatives that have been synthesized and evaluated for their cytotoxic activities against various human cancer cell lines .
Synthesis Analysis
The synthesis of this compound involves the creation of 1,2,4-triazole derivatives . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Molecular Structure Analysis
The molecular structure of this compound was confirmed using various spectroscopic techniques . These techniques include IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound are part of the process of creating 1,2,4-triazole derivatives . The exact reactions and conditions may vary depending on the specific synthesis process used .Wissenschaftliche Forschungsanwendungen
Synthetic Methodologies
The synthesis of complex heterocyclic compounds, including pyridazines, triazines, and pyrimidines, often involves the condensation of precursor molecules under specific conditions to achieve the desired structural framework. For instance, novel syntheses involving condensation of pyridazinone derivatives with aromatic aldehydes have been developed to produce a variety of heterocyclic compounds, demonstrating the synthetic flexibility and potential for creating structurally diverse molecules for further evaluation in various applications (El-Gaby et al., 2003).
Potential Biological Activities
Compounds structurally related to "(1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperidin-3-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone" have been investigated for their biological activities. For instance, oxazolidinone derivatives, including those with piperazinyl and pyridazine functionalities, have been evaluated for their antibacterial properties against gram-positive pathogens, highlighting the potential of such compounds in the development of new therapeutic agents (Tucker et al., 1998). Furthermore, structural and electronic properties of anticonvulsant drugs containing pyridazine, triazine, and pyrimidine moieties have been elucidated through crystal structure analysis and molecular-orbital calculations, underscoring the importance of these structural features in medicinal chemistry (Georges et al., 1989).
Wirkmechanismus
Target of action
and anti-tubercular agents. They have been shown to have promising cytotoxic activity against various cancer cell lines .
Mode of action
1,2,4-triazole derivatives are known to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .
Biochemical pathways
1,2,4-triazole derivatives are known to affect various biochemical pathways depending on their specific structure and the target they interact with .
Pharmacokinetics
1,2,4-triazole derivatives are known to have good pharmacokinetic properties due to their ability to form hydrogen bonds with different targets .
Result of action
1,2,4-triazole derivatives have been shown to have promising cytotoxic activity against various cancer cell lines .
Action environment
The stability and efficacy of 1,2,4-triazole derivatives can be influenced by various factors such as ph, temperature, and the presence of other compounds .
Eigenschaften
IUPAC Name |
(4-pyrimidin-2-ylpiperazin-1-yl)-[1-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperidin-3-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N10O/c31-19(27-9-11-28(12-10-27)20-22-6-2-7-23-20)16-3-1-8-29(13-16)17-4-5-18(26-25-17)30-15-21-14-24-30/h2,4-7,14-16H,1,3,8-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNQCTQAMAIEONX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NN=C(C=C2)N3C=NC=N3)C(=O)N4CCN(CC4)C5=NC=CC=N5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N10O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.